6-Bromo-2,3-dichlorobenzoic acid
Overview
Description
6-Bromo-2,3-dichlorobenzoic acid is an aromatic carboxylic acid derivative with the molecular formula C7H3BrCl2O2. This compound is characterized by the presence of bromine and chlorine substituents on the benzene ring, which significantly influence its chemical properties and reactivity. It is commonly used in organic synthesis and various industrial applications due to its unique chemical structure.
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, affecting their function .
Mode of Action
It’s known that benzoic acid derivatives can act as enzyme inhibitors or receptor ligands, altering the function of these proteins . The bromine and chlorine substituents on the benzene ring may enhance the compound’s reactivity or binding affinity.
Biochemical Pathways
Benzoic acid derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of Action
Depending on its specific targets, this compound could potentially influence a variety of cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Bromo-2,3-dichlorobenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the following steps:
Bromination: 2-Bromobenzoic acid is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dichlorobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and chlorine substituents on the benzene ring make it susceptible to further substitution reactions.
Reduction: The compound can be reduced to form corresponding benzoic acid derivatives.
Oxidation: It can undergo oxidation to form more complex aromatic compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2), chlorine (Cl2), and catalysts like iron(III) chloride (FeCl3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2,3-dichlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoic acid: Similar in structure but lacks the additional chlorine atoms.
2,3-Dichlorobenzoic acid: Similar but lacks the bromine atom.
2-Bromo-3,6-dichlorobenzoic acid: Another closely related compound with different substitution patterns.
Uniqueness
6-Bromo-2,3-dichlorobenzoic acid is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications .
Properties
IUPAC Name |
6-bromo-2,3-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULGWZUQJZGXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652170 | |
Record name | 6-Bromo-2,3-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-64-7 | |
Record name | 6-Bromo-2,3-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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